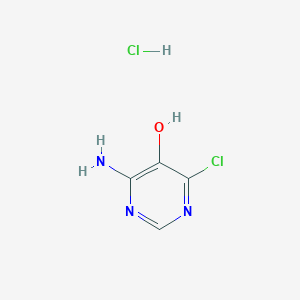![molecular formula C7H9ClN4 B11908790 1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride typically involves the formation of the pyrazolopyridine core. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents .
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group in the compound is highly nucleophilic and can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological pathways.
Medicine: It has shown promise in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell proliferation, differentiation, and survival. This makes it a potential candidate for therapeutic applications in cancer and other diseases .
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is unique due to its specific substitution pattern and biological activity. Similar compounds include:
1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substitution patterns and biological activities.
1H-pyrrolo[2,3-b]pyridines: These compounds have a similar bicyclic structure but differ in their ring fusion and biological properties.
Riociguat: A compound with a similar pyrazolopyridine core used as a therapeutic agent for pulmonary hypertension.
Properties
Molecular Formula |
C7H9ClN4 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-11-7-5(3-10-11)2-6(8)4-9-7;/h2-4H,8H2,1H3;1H |
InChI Key |
MVEUCLIICAQZAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(C=C2C=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11908709.png)



![Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11908730.png)









